

Unraveling the Structural Nuances of 2,4,6-Triaminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Triaminopyrimidine-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for **2,4,6-Triaminopyrimidine-5-carbonitrile** is not publicly available, this guide provides an in-depth analysis of the closely related and well-characterized compound, 2,4,6-triaminopyrimidine-1,3-dium dinitrate. The methodologies and structural principles detailed herein offer a robust framework for understanding the crystallographic features of substituted 2,4,6-triaminopyrimidine cores, which are pivotal in various fields, including drug discovery and materials science.

Crystallographic Data Summary

The crystal structure of 2,4,6-triaminopyrimidine-1,3-dium dinitrate reveals a monoclinic crystal system with the space group P21/c.[1][2] The asymmetric unit is composed of a diprotonated triaminopyrimidine dication and two nitrate anions.[1][2] Key crystallographic data are summarized in the table below for clear comparison.

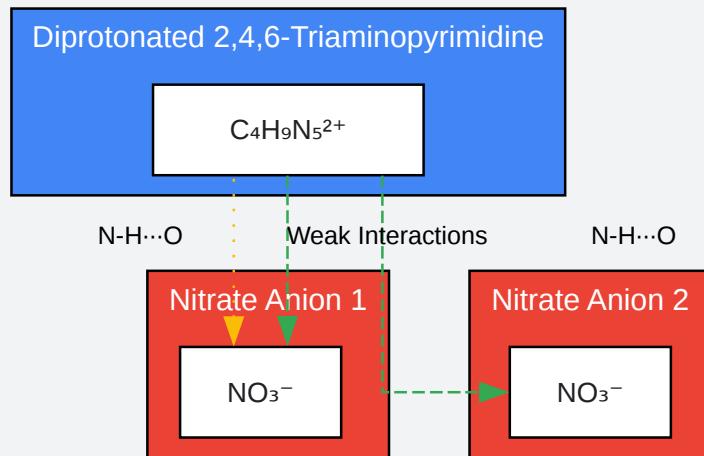
Parameter	2,4,6-triaminopyrimidine-1,3-dium dinitrate[1][2]
Chemical Formula	$\text{C}_4\text{H}_9\text{N}_5^{2+} \cdot 2\text{NO}_3^-$
Molar Mass	251.18 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	$a = 7.8650 (5) \text{ \AA}$
$b = 9.9173 (6) \text{ \AA}$	
$c = 12.2291 (7) \text{ \AA}$	
$\alpha = 90^\circ$	
$\beta = 100.836 (2)^\circ$	
$\gamma = 90^\circ$	
Unit Cell Volume	936.86 (10) \AA^3
Z (Formula Units/Cell)	4
Calculated Density	1.781 Mg m^{-3}

Intermolecular Interactions and Supramolecular Structure

In the crystal lattice, the diprotonated 2,4,6-triaminopyrimidine cations and nitrate anions are linked by a network of hydrogen bonds, forming a one-dimensional supramolecular structure.[1][2] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions.[2]

The following diagram illustrates the key hydrogen bonding interactions that stabilize the crystal structure.

Hydrogen Bonding Network in 2,4,6-Triaminopyrimidine-1,3-diium dinitrate

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Key intermolecular hydrogen bonding interactions.

Experimental Protocols

The methodologies employed for the synthesis and crystal structure determination of 2,4,6-triaminopyrimidine derivatives are crucial for obtaining high-quality data.

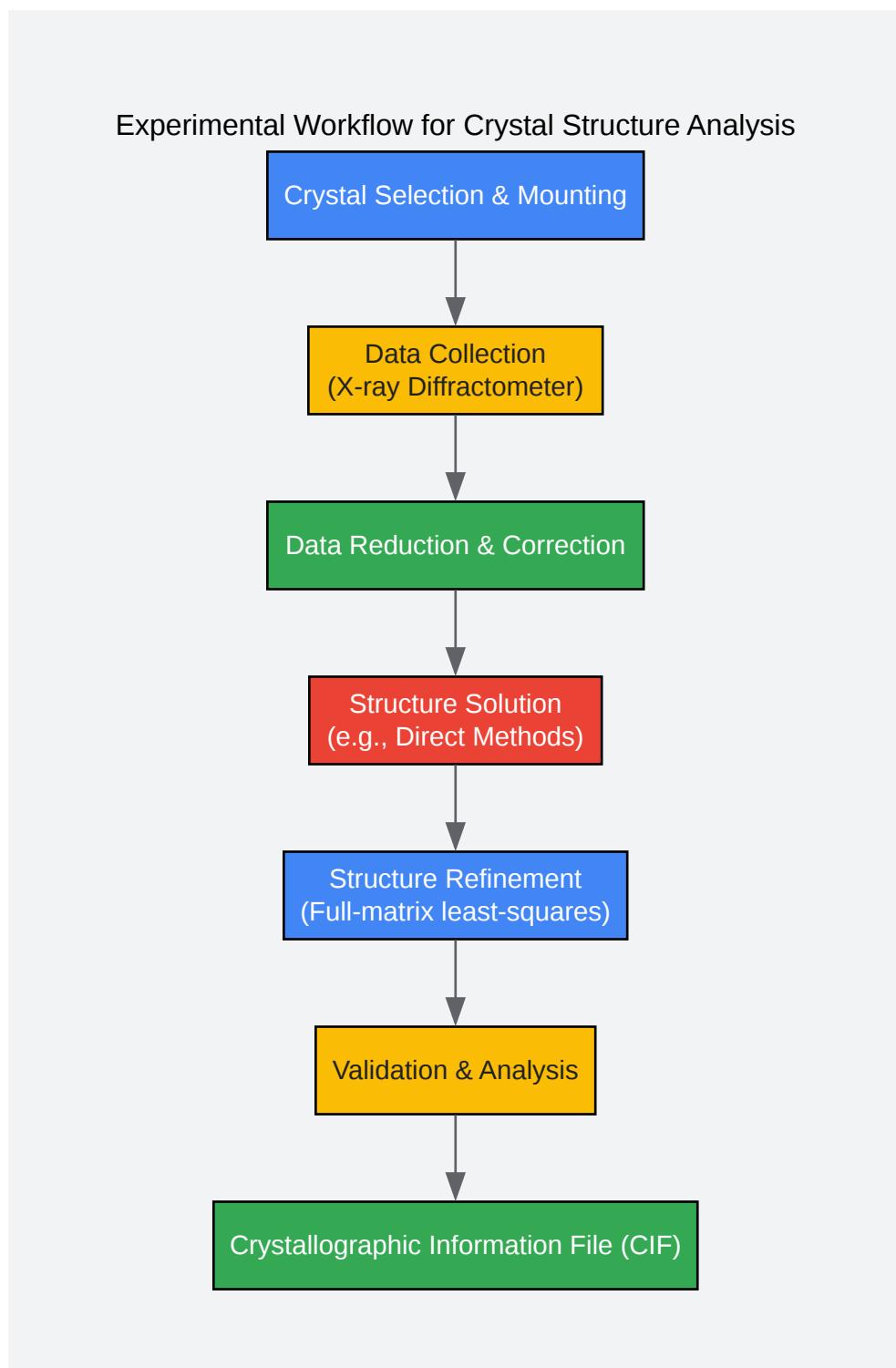
Synthesis and Crystallization of 2,4,6-triaminopyrimidine-1,3-diium dinitrate[2]

- Dissolution: 20 mg of 2,4,6-triaminopyrimidine was dissolved in 10 mL of ethanol. The solution was stirred for 3 hours.
- Acidification: A mixture of 5 mL of ethanol and 0.5 mL of nitric acid was prepared in a separate flask and stirred for 3 hours at 333 K.
- Reaction: The 2,4,6-triaminopyrimidine solution was then added to the nitric acid solution.

- Crystallization: The resulting mixture was allowed to slowly evaporate at room temperature, yielding colorless needle-like crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. A general workflow for this process is outlined below.



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A typical workflow for X-ray crystallography.

Data collection is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).^[1] The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure analysis of a key 2,4,6-triaminopyrimidine derivative. While the specific structure of **2,4,6-Triaminopyrimidine-5-carbonitrile** remains to be determined, the data and protocols presented for the dinitrate salt offer valuable insights into the molecular geometry, intermolecular interactions, and experimental procedures relevant to this class of compounds. Researchers and professionals in drug development can leverage this information to guide the synthesis, crystallization, and structural analysis of novel pyrimidine-based molecules with desired physicochemical and biological properties.

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References

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- To cite this document: BenchChem. [Unraveling the Structural Nuances of 2,4,6-Triaminopyrimidine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584506#2-4-6-triaminopyrimidine-5-carbonitrile-crystal-structure-analysis>]

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